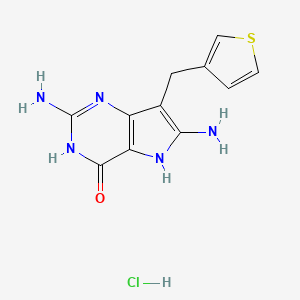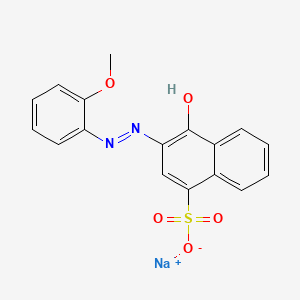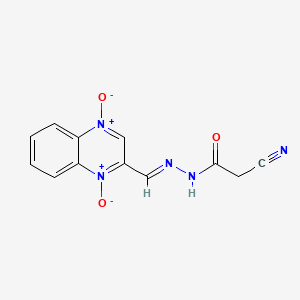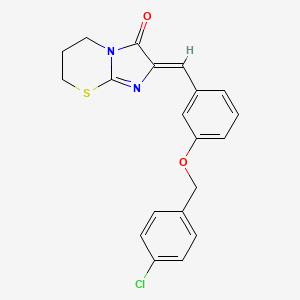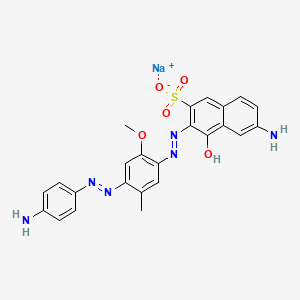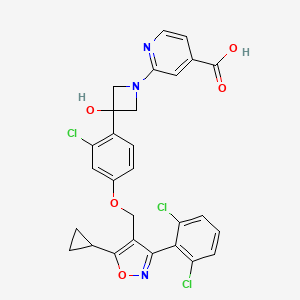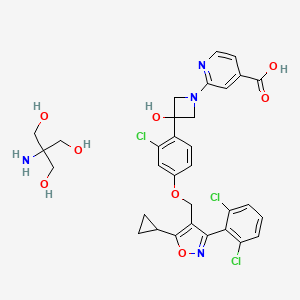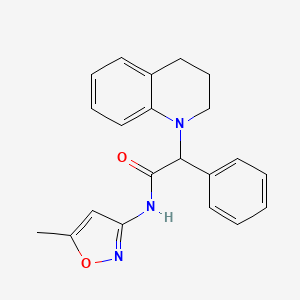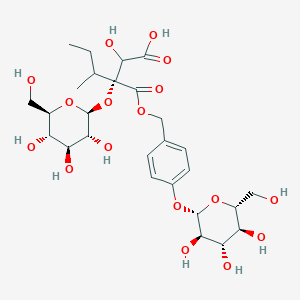
beta-D-Glucopyranoside, 4-((((2R)-2-((S)-carboxyhydroxymethyl)-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl)oxy)methyl)phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[[(2R)-2-[(S)-Carboxyhydroxymethyl]-2-(beta-D-glucopyranosyloxy)-4-methyl-1-oxopentyl]oxy]methyl]phenyl beta-D-glucopyranoside is a natural product found in Dactylorhiza majalis and Dactylorhiza hatagirea with data available.
Aplicaciones Científicas De Investigación
1. Natural Product Isolation and Characterization
Beta-D-Glucopyranoside derivatives, including phenylvaleric acid and flavonoid glycosides, have been isolated from natural sources like Polygonum salicifolium. These compounds were identified using spectroscopic and chromatographic methods, demonstrating their prevalence in various plant species. The flavonoid glycosides, in particular, showed scavenging properties towards radicals, indicating their potential antioxidant activity (Çalış, Kuruüzüm, Demirezer, Sticher, Ganci, & Rüedi, 1999).
2. Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of beta-D-Glucopyranoside derivatives. For instance, novel derivatives have been characterized from the fruits of Idesia polycarpa, revealing new compounds like idescarpin and elucidating their structures through integrated spectroscopic analysis (Chou, Lin, Tsai, Hsu, & Ho, 1997).
3. Enzymatic Action and Binding Energy Studies
Studies on enzymes like Aspergillus oryzae beta-glucosidase have utilized various beta-D-glucopyranosides to investigate enzymatic mechanisms. These studies have provided insights into the binding energies of different hydroxyl groups of glucosidic glucose with the enzyme, enhancing understanding of enzyme-substrate interactions (Mega & Matsushima, 1983).
4. Vasorelaxation and Inhibitory Effects
Research on glycosides from Melaleuca quinquenervia leaves, including beta-D-glucopyranoside derivatives, has shown their ability to inhibit vascular contraction in rats. This suggests potential applications in cardiovascular research and therapeutic development (Lee, Wang, Lee, Kuo, & Chou, 2002).
5. Antioxidant Properties
Phenolic glycosides, a class of beta-D-Glucopyranoside derivatives, have been identified as antioxidants. Isolated from sources like Pimenta dioica berries, these compounds demonstrate radical-scavenging activity, which is crucial for understanding their role in combating oxidative stress (Kikuzaki, Miyajima, & Nakatani, 2008).
Propiedades
Número CAS |
256459-39-9 |
|---|---|
Fórmula molecular |
C27H40O17 |
Peso molecular |
636.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-hydroxy-5-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C27H40O17/c1-11(2)7-27(22(36)23(37)38,44-25-21(35)19(33)17(31)15(9-29)43-25)26(39)40-10-12-3-5-13(6-4-12)41-24-20(34)18(32)16(30)14(8-28)42-24/h3-6,11,14-22,24-25,28-36H,7-10H2,1-2H3,(H,37,38)/t14-,15-,16-,17-,18+,19+,20-,21-,22-,24-,25+,27-/m1/s1 |
Clave InChI |
WBSSVHBTDKPYQF-KRABCRPJSA-N |
SMILES isomérico |
CC(C)C[C@@]([C@@H](C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
O[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)[C@@H]1OC2=CC=C(COC([C@](O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)([C@@H](C(O)=O)O)CC(C)C)=O)C=C2 |
SMILES canónico |
CC(C)CC(C(C(=O)O)O)(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Coelovirin C; Dactylorhin D; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




